2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide moiety and a pyridin-2-yl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves the reaction of 2-aminopyridine with an appropriate bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The presence of the pyridine and pyrrolidine rings allows for potential cyclization under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It can be employed in studies to understand its interactions with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a pyridine ring, making them structurally related.
Uniqueness
2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a bromine atom, a pyridin-2-yl group, and a pyrrolidine ring sets it apart from other similar compounds.
Properties
IUPAC Name |
2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)19-12-8-10-20(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRBNUASMRPCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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